molecular formula C6H9N5O2 B2664627 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide CAS No. 1338954-50-9

4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2664627
CAS RN: 1338954-50-9
M. Wt: 183.171
InChI Key: IPDTUHOHLLCEQV-UHFFFAOYSA-N
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Description

4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. This compound has also been reported to exhibit low toxicity, which makes it a safer option for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide. One of the main areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of this compound and its mechanism of action. This will help in the development of more potent and selective drug candidates. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with ethyl chloroformate and then with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of 4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c7-3-1-10-11-5(3)6(13)9-2-4(8)12/h1H,2,7H2,(H2,8,12)(H,9,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDTUHOHLLCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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